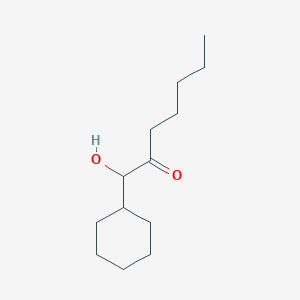
2-Heptanone, 1-cyclohexyl-1-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptanone, 1-cyclohexyl-1-hydroxy- is an organic compound with the molecular formula C13H24O2. It is a ketone with a hydroxyl group attached to the first carbon of the heptanone chain and a cyclohexyl group attached to the same carbon. This compound is known for its distinctive chemical structure, which combines a linear heptanone chain with a cyclohexyl ring, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanone, 1-cyclohexyl-1-hydroxy- can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2-heptanone in the presence of a suitable solvent such as diethyl ether. The reaction proceeds via the formation of a Grignard reagent, which then reacts with the ketone to form the desired product.
Another method involves the reduction of 1-cyclohexyl-2-heptanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group into a hydroxyl group, resulting in the formation of 2-Heptanone, 1-cyclohexyl-1-hydroxy-.
Industrial Production Methods
Industrial production of 2-Heptanone, 1-cyclohexyl-1-hydroxy- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Heptanone, 1-cyclohexyl-1-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group can yield 1-cyclohexyl-2-heptanone or 1-cyclohexyl-2-heptanoic acid.
Reduction: Reduction of the ketone group can produce 1-cyclohexyl-2-heptanol.
Substitution: Substitution reactions can result in compounds such as 1-cyclohexyl-2-heptyl chloride or 1-cyclohexyl-2-heptylamine.
Scientific Research Applications
2-Heptanone, 1-cyclohexyl-1-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Heptanone, 1-cyclohexyl-1-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexyl group provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-Heptanone, 1-cyclohexyl-1-hydroxy- can be compared with other similar compounds such as:
2-Heptanone: Lacks the cyclohexyl and hydroxyl groups, making it less complex and less versatile in chemical reactions.
1-Cyclohexyl-2-heptanone:
1-Cyclohexyl-2-heptanol: Contains a hydroxyl group but lacks the ketone functionality, influencing its chemical behavior and uses.
The unique combination of a cyclohexyl ring, a hydroxyl group, and a ketone group in 2-Heptanone, 1-cyclohexyl-1-hydroxy- makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
143676-08-8 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-cyclohexyl-1-hydroxyheptan-2-one |
InChI |
InChI=1S/C13H24O2/c1-2-3-5-10-12(14)13(15)11-8-6-4-7-9-11/h11,13,15H,2-10H2,1H3 |
InChI Key |
KDNZGAUYXFDQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(C1CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















